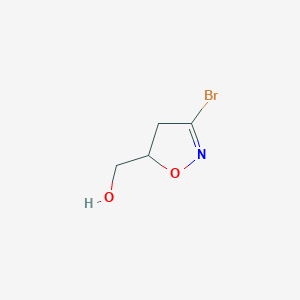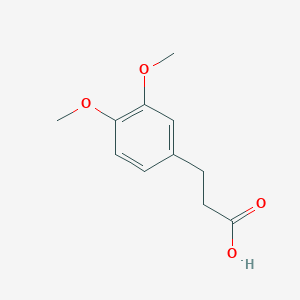![molecular formula C6H6N4S2 B017201 Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- CAS No. 19835-31-5](/img/structure/B17201.png)
Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- is a heterocyclic compound that has been studied extensively in the field of medicinal chemistry. It has shown promise as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The exact mechanism of action of thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. It has also been shown to have anti-angiogenic properties, which may contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
One advantage of using thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- in lab experiments is its high purity and availability. It has been synthesized using several different methods, and its purity has been confirmed using various analytical techniques. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy in specific disease models.
Future Directions
There are several future directions for the study of thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-. One direction is to further elucidate its mechanism of action, which may lead to the development of more targeted therapies for specific diseases. Another direction is to explore its potential as a treatment for other diseases, such as infectious diseases and metabolic disorders. Additionally, there is a need for more studies to evaluate its safety and toxicity in animal models and humans.
Synthesis Methods
The synthesis of thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- has been reported in several studies. One of the most common methods involves the condensation of 2-aminothiazole with 2-cyano-3-methylthiophene followed by cyclization with urea. Another method involves the condensation of 2-aminothiazole with 2-cyano-3-methylthiophene followed by reaction with hydrazine hydrate and cyclization with formamide. Both methods have been shown to yield high purity thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-.
Scientific Research Applications
Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, it has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
19835-31-5 |
|---|---|
Molecular Formula |
C6H6N4S2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
2-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C6H6N4S2/c1-11-6-9-3-2-8-5(7)10-4(3)12-6/h2H,1H3,(H2,7,8,10) |
InChI Key |
AUXBHVTXXUIPHQ-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CN=C(N=C2S1)N |
Canonical SMILES |
CSC1=NC2=CN=C(N=C2S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)







![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)

![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)
